1-(3-Fluorophenyl)piperazine dihydrochloride

描述

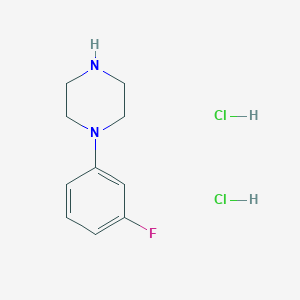

1-(3-Fluorophenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2FN2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an analytical reference standard and has various applications in scientific research .

准备方法

The synthesis of 1-(3-Fluorophenyl)piperazine dihydrochloride involves several methods:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

Ring opening of aziridines: This method uses N-nucleophiles to open the aziridine ring, leading to the formation of piperazine derivatives.

Intermolecular cycloaddition of alkynes: This method involves the cycloaddition of alkynes bearing amino groups to form the piperazine ring.

Parallel solid-phase synthesis: A method that allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.

Photocatalytic synthesis: This method uses light to catalyze the formation of piperazine derivatives.

化学反应分析

1-(3-Fluorophenyl)piperazine dihydrochloride undergoes various chemical reactions:

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the nitrogen atoms in the piperazine ring.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various amines, alcohols, and thiols.

Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted piperazine derivatives .

科学研究应用

Scientific Research Applications

-

Pharmacological Research

- The compound is primarily used in pharmacological studies due to its structural similarity to various psychoactive substances. It acts as a scaffold for developing new drugs targeting serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.

- Case studies have indicated its potential as a selective serotonin reuptake inhibitor (SSRI), which can be beneficial for treating depression and anxiety disorders.

-

Analytical Chemistry

- As an analytical reference standard, 1-(3-Fluorophenyl)piperazine dihydrochloride is utilized in forensic toxicology to detect piperazine derivatives in biological samples.

- Analytical methods such as High-Performance Liquid Chromatography (HPLC) have been developed for the quantification of this compound in urine and blood samples, aiding in the understanding of piperazine metabolism and toxicity .

-

Neuropharmacology

- Research indicates that derivatives of piperazine, including this compound, exhibit activity at various neurotransmitter receptors, suggesting potential applications in neuropharmacology.

- Studies have shown that modifications of the piperazine ring can enhance binding affinity to specific receptors, leading to the development of new therapeutic agents targeting neurological conditions .

Data Table: Applications Overview

Case Studies

- Psychoactive Substance Studies

- Forensic Toxicology

- Neurotransmitter Interaction Studies

作用机制

The mechanism of action of 1-(3-Fluorophenyl)piperazine dihydrochloride involves its interaction with various molecular targets and pathways:

Receptor binding: This compound can bind to serotonin receptors, particularly the 5-HT1A receptor, which plays a role in mood regulation and anxiety.

Enzyme inhibition: It can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.

Pathway modulation: By modulating the activity of serotonin and norepinephrine pathways, this compound can exert its effects on mood and behavior.

相似化合物的比较

1-(3-Fluorophenyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

1-(4-Fluorophenyl)piperazine: This compound has a similar structure but with the fluorine atom at the para position instead of the meta position.

1-(2-Fluorophenyl)piperazine: This compound has the fluorine atom at the ortho position.

Para-Fluorophenylpiperazine: Known for its mildly psychedelic and euphoriant effects, acting mainly as a 5-HT1A receptor agonist.

The uniqueness of this compound lies in its specific binding affinity and activity at serotonin receptors, which may differ from its isomers and other substituted piperazines .

生物活性

Overview

1-(3-Fluorophenyl)piperazine dihydrochloride is a synthetic compound with the molecular formula C10H14Cl2FN2. It is a derivative of piperazine, characterized by its interaction with various biological targets, particularly in the serotonergic system. This compound has garnered attention due to its potential therapeutic applications, particularly in treating neurological and psychiatric disorders.

This compound primarily acts as a 5-HT 1A receptor agonist , with additional affinities for 5-HT 2A and 5-HT 2C receptors . Its mechanism involves enhancing serotonergic neurotransmission, which is crucial for mood regulation and cognitive functions. The interaction with these receptors suggests its role in modulating anxiety, depression, and other mood disorders.

Target Receptors

- 5-HT 1A : Involved in the anxiolytic and antidepressant effects.

- 5-HT 2A : Associated with hallucinogenic effects and modulation of mood.

- 5-HT 2C : Plays a role in appetite regulation and anxiety.

Biochemical Pathways

The compound primarily influences the serotonergic pathway, which is vital for neurotransmission in the central nervous system (CNS). Its pharmacokinetics indicate metabolism in the liver, with renal excretion being the primary route of elimination.

Table 1: Biological Activity Summary

| Activity Type | Description |

|---|---|

| Receptor Agonism | Agonist for 5-HT 1A, partial agonist for 5-HT 2A/2C |

| Potential Effects | Anxiolytic, antidepressant, neuroprotective |

| Metabolism | Hepatic metabolism; renal excretion |

| Research Applications | Neuroscience research, potential therapeutic agent for mood disorders |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Neuroprotection and Neurite Growth : A study identified that piperazine derivatives, including this compound, promote brain-derived neurotrophic factor (BDNF)-like neurite growth. This effect was linked to activation of transient receptor potential (TRP) channels, suggesting a neuroprotective role .

- Antidepressant-like Effects : In animal models, compounds structurally related to 1-(3-Fluorophenyl)piperazine have shown significant antidepressant-like effects when administered chronically. These effects correlated with increased serotonin levels in the synaptic cleft due to receptor activation .

- Cytotoxicity Studies : Research on piperazine derivatives has indicated varying degrees of cytotoxicity against cancer cell lines. Some studies reported enhanced apoptosis induction in specific tumor models when treated with related compounds, suggesting a potential role in cancer therapy .

Table 2: Comparison of Piperazine Derivatives

| Compound | Receptor Affinity | Notable Effects |

|---|---|---|

| This compound | High for 5-HT 1A/2A/2C | Anxiolytic, antidepressant |

| 1-(4-Fluorophenyl)piperazine | Moderate for 5-HT receptors | Mildly psychedelic |

| 1-(2-Fluorophenyl)piperazine | Variable | Neuropharmacological effects |

The unique structure of this compound allows it to interact distinctly with serotonin receptors compared to its isomers. This specificity may contribute to its unique pharmacological profile and therapeutic potential.

属性

IUPAC Name |

1-(3-fluorophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2.2ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPXXVQXENGQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。